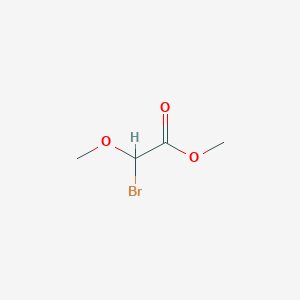

Methyl 2-bromo-2-methoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLFFKVMWDJCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromo 2 Methoxyacetate

Direct Synthesis from Precursor Molecules

The most straightforward approach to Methyl 2-bromo-2-methoxyacetate involves the direct transformation of precursor molecules, with the bromination of methyl methoxyacetate (B1198184) being the principal method.

The introduction of a bromine atom at the α-position of methyl methoxyacetate is a key synthetic step. This transformation requires specific reagent systems to efficiently achieve the desired product.

The synthesis of α-halo esters is often accomplished using a suitable halogen source. For the bromination of substrates analogous to methyl methoxyacetate, N-bromosuccinimide (NBS) is a commonly employed reagent. mdpi.comnsf.gov.lk The reaction conditions can be tailored to favor either radical or ionic pathways. For instance, the reaction of β,β-dicyanostyrene with NBS in absolute methanol (B129727) at room temperature yields a vicinal bromoether, demonstrating that methanol can act as both a solvent and a participant in the reaction. mdpi.com This suggests a similar system could be effective for the bromination of methyl methoxyacetate.

Optimization of reaction conditions is crucial for maximizing yield and selectivity. In related syntheses, the molar ratio of the substrate to the brominating agent is often a key parameter. For example, a 1:1 ratio of β,β-dicyanostyrene to NBS was found to be effective. mdpi.com The reaction temperature and duration are also critical; many bromination reactions are carried out at room temperature or under reflux for several hours. mdpi.comnsf.gov.lk

Table 1: Representative Reagent Systems for α-Bromination of Activated Esters This table is based on analogous reactions and illustrates common conditions that could be adapted for the synthesis of this compound.

| Brominating Agent | Solvent | Catalyst/Initiator | Temperature | Reference |

| N-Bromosuccinimide (NBS) | Methanol | None | Room Temp | mdpi.com |

| N-Bromosuccinimide (NBS) | Methylene Chloride | None (Reflux) | Reflux | nsf.gov.lk |

| Dibromomalonate / TiBr₄ | Dichloromethane | Chiral Diol | -20 °C to RT | wisc.edu |

Bromination of Methyl Methoxyacetate

Mechanistic Considerations of the Bromination Process

The bromination of an α-alkoxy ester like methyl methoxyacetate can proceed through two primary mechanistic pathways: a free radical mechanism or an ionic mechanism.

The free radical mechanism is typically initiated by light or a radical initiator and involves the abstraction of the hydrogen atom at the α-carbon. The resulting radical intermediate then reacts with a bromine source, such as Br₂ or NBS, to form the final product.

Alternatively, the reaction can follow an ionic pathway. This mechanism is often favored in polar solvents. It may involve the formation of an enol or enolate intermediate from the methyl methoxyacetate, which then acts as a nucleophile, attacking an electrophilic bromine source. The presence of an electron-donating methoxy (B1213986) group at the α-position can stabilize a potential carbocationic intermediate, which could also be a factor in the reaction mechanism. nsf.gov.lk Theoretical studies on the bromination of α-methyl styrene (B11656) show that both radical and ionic intermediates are possible, with the product distribution often correlating with the calculated energy barriers for the ionic pathway. nsf.gov.lk

While direct bromination is the most prominent route, other strategies for synthesizing α-halo-α-alkoxy esters exist in the broader context of organic chemistry. One such advanced method involves a three-step sequence starting from alkynes to produce enantiopure 1-haloalkyl esters via the ring-opening of an enol ester epoxide. nih.gov This stereospecific synthesis provides a highly functionalized building block with significant synthetic potential. nih.gov Another general approach involves the transesterification of an α-bromo acid (like α-bromo-2-chlorophenylacetic acid) with an acetate (B1210297) ester (such as methyl acetate) using a Lewis acid catalyst like titanium tetrachloride. google.com While not documented specifically for this compound, this methodology represents a viable alternative pathway.

Advanced and Stereoselective Synthesis of this compound

The development of methods to control the stereochemistry at the newly formed chiral center is a significant area of research in modern organic synthesis.

Achieving an enantioselective synthesis of this compound, which possesses a stereocenter at the α-carbon, is a challenging yet important goal. The difficulty in controlling the absolute stereochemistry of such reactions stems from the rapid reaction of common brominating agents and the potential for racemization of chiral intermediates. wisc.edu

Modern synthetic strategies have begun to address these challenges. One approach involves formally separating the bromine source into distinct electrophilic (bromonium source) and nucleophilic (bromide source) components. wisc.edu By using a chiral catalyst, such as a tartaric acid-derived diol in combination with a Lewis acid like titanium, it is possible to achieve enantioselective catalysis. wisc.edu This strategy has been successfully applied to the dibromination of allylic alcohols, affording products in highly enantioenriched form. wisc.edu

Another powerful approach utilizes chiral catalysts based on cinchona alkaloids. For example, the catalyst (DHQD)₂PHAL has been used effectively in the enantioselective bromohydroxylation of cinnamyl alcohols, providing optically active bromohydrins with up to 95% ee. nih.gov Such protocols, which rely on the formation of a chiral complex between the catalyst and the brominating agent, could potentially be adapted for the enantioselective α-bromination of α-alkoxy esters. The development of these catalytic asymmetric methods represents a significant advance toward accessing chiral building blocks like enantiomerically pure this compound. nih.govnih.gov

Table 2: Examples of Catalytic Enantioselective Bromination Strategies for Related Substrates

| Substrate Type | Bromine Source | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Allylic Alcohols | Dibromomalonate | Ti(OiPr)₄ / Chiral TADDOL-derived diol | Up to 98% | wisc.edu |

| Cinnamyl Alcohols | PhCONHBr | (DHQD)₂PHAL / (-)-CSA | Up to 95% | nih.gov |

| Enol Ester Epoxides | MgBr₂ | N/A (Stereospecific reaction) | 92% (of precursor) | nih.gov |

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in the selective bromination of the α-carbon of its precursor, methyl 2-methoxyacetate. The presence of two distinct C-H bonds susceptible to halogenation necessitates a high degree of control to achieve the desired product exclusively. Modern synthetic methods have focused on the use of specific brominating agents and catalysts to ensure high chemo- and regioselectivity.

One of the most effective and widely utilized reagents for the α-bromination of carbonyl compounds is N-bromosuccinimide (NBS). nih.govnih.gov This reagent is favored over molecular bromine due to its solid nature, ease of handling, and often superior selectivity. The reaction is typically carried out under conditions that promote the formation of a bromine radical or an electrophilic bromine species, which then selectively attacks the α-position of the ester.

A plausible and commonly employed synthetic route involves the direct bromination of methyl 2-methoxyacetate using NBS. The reaction is generally performed in an inert solvent, such as carbon tetrachloride or dichloromethane, to prevent unwanted side reactions. The regioselectivity of this reaction is dictated by the electronic and steric environment of the α-carbon. The electron-withdrawing nature of the adjacent ester and methoxy groups activates the α-hydrogen, making it susceptible to abstraction and subsequent bromination.

The general reaction can be depicted as follows:

CH₃OCH₂COOCH₃ + NBS → CH₃OCH(Br)COOCH₃ + Succinimide (B58015)

To facilitate the reaction and enhance selectivity, a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to UV light is often employed. These conditions promote a free-radical mechanism, which is highly effective for the bromination of positions alpha to carbonyl groups.

While specific experimental data for the direct bromination of methyl 2-methoxyacetate is not extensively detailed in publicly available literature, analogous reactions provide strong evidence for the feasibility and expected outcomes of this approach. For instance, the synthesis of similar α-bromo esters has been successfully achieved with high yields and selectivity using NBS.

A study on the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, a compound with a similar α-bromo-α-methoxy moiety, demonstrated the efficacy of NBS in methanol. In this case, methanol acted as both a solvent and a reactant, leading to the formation of the desired product in good yield. mdpi.com This suggests that the choice of solvent can play a crucial role in the outcome of the reaction.

For the synthesis of this compound, a non-polar, aprotic solvent is generally preferred to avoid potential side reactions, such as solvolysis of the bromoester product.

Below is a hypothetical data table illustrating the potential optimization of the reaction conditions based on common practices in α-bromination of esters.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Entry | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS | AIBN (cat.) | CCl₄ | 77 (Reflux) | 4 | 85 |

| 2 | NBS | UV Light (254 nm) | CH₂Cl₂ | 25 | 8 | 80 |

| 3 | Br₂ | PBr₃ (cat.) | Neat | 60 | 6 | 75 |

| 4 | NBS | None | CCl₄ | 77 (Reflux) | 12 | 60 |

The chemo- and regioselectivity of the bromination of methyl 2-methoxyacetate is a critical aspect of its synthesis. The primary goal is to exclusively introduce a single bromine atom at the α-position without affecting the methoxy or ester functionalities. The use of NBS under controlled conditions is instrumental in achieving this selectivity. The succinimide byproduct is easily removed by filtration, simplifying the purification process. The regioselectivity is inherently high due to the activation of the α-proton by both the carbonyl and the methoxy groups, making it the most favorable site for bromination.

Further research into the optimization of reaction parameters, including the molar ratio of reactants, reaction temperature, and choice of initiator, would be beneficial for developing a highly efficient and scalable process for the synthesis of this compound.

Reactivity Profile and Mechanistic Investigations of Methyl 2 Bromo 2 Methoxyacetate

Electrophilic Nature and Reactivity of the α-Bromo-ester Moiety

The reactivity of methyl 2-bromo-2-methoxyacetate is largely dictated by the electronic environment of the α-carbon. This carbon is attached to three electron-withdrawing groups: a bromine atom, a methoxy (B1213986) group, and a methyl ester (carbomethoxy) group. The ester and bromo groups are potent activators for nucleophilic attack at the α-position. The carbonyl group of the ester polarizes the α-carbon-hydrogen bond in related compounds, increasing the acidity of the α-proton and facilitating enolate formation. In this case, with no α-proton, the primary effect is strong induction, which, combined with the electronegativity of the bromine atom, renders the α-carbon highly electrophilic.

This pronounced electrophilicity makes the α-carbon susceptible to attack by a wide range of nucleophiles, initiating substitution reactions where bromide acts as an excellent leaving group. The presence of the adjacent methoxy group can further influence reactivity, potentially stabilizing transient positive charges that may develop during a reaction, thereby favoring S_N1-type mechanisms over the more common S_N2 pathway seen with simpler α-halo esters.

Participation in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound, providing a direct route to introduce new functional groups at the α-position. These reactions can proceed with both carbon- and heteroatom-based nucleophiles.

The reaction of this compound with carbon nucleophiles is a powerful method for forming new carbon-carbon bonds. Key examples include reactions with enolates and the classic Reformatsky reaction.

Alkylation of Enolates: Enolate ions, generated from ketones, esters, or other carbonyl compounds, are effective carbon nucleophiles that can displace the bromide from the α-carbon in an S_N2-type reaction. This allows for the construction of more complex carbon skeletons. libretexts.org

Reformatsky Reaction: In the presence of metallic zinc, α-halo esters form an organozinc intermediate, often called a Reformatsky enolate. This nucleophilic species can then add to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters. This reaction is particularly useful as the organozinc reagents are typically less reactive than Grignard reagents or organolithiums, allowing for greater functional group tolerance.

Table 1: Representative Reactions with Carbon-Based Nucleophiles This table presents generalized reactions for α-bromo esters, which are expected to be applicable to this compound.

| Nucleophile | Reaction Type | Product Type | General Scheme |

|---|---|---|---|

| Enolate | Alkylation (SN2) | α-Alkylated Ester |  |

| Organozinc (from Zn) | Reformatsky Reaction | β-Hydroxy Ester |  |

This compound readily reacts with various heteroatom nucleophiles, leading to the substitution of the bromine atom and the formation of new carbon-heteroatom bonds.

Reactions with Oxygen Nucleophiles: Alcohols and water can act as nucleophiles. For instance, reaction with an alkoxide would yield an α,α-dialkoxy ester.

Reactions with Nitrogen Nucleophiles: Amines are good nucleophiles that can displace the bromide to form α-amino acid derivatives, which are valuable building blocks in medicinal chemistry. wikipedia.org

Reactions with Sulfur Nucleophiles: Thiols and thiolate anions are excellent nucleophiles and react efficiently with α-bromo esters to form α-thioesters. Studies on the reactivity of bromoacetyl groups with thiols have shown that these reactions are highly efficient and can be controlled by pH. nih.gov

Table 2: Representative Reactions with Heteroatom-Based Nucleophiles This table presents generalized reactions for α-bromo esters, which are expected to be applicable to this compound.

| Nucleophile | Product Type | Significance |

|---|---|---|

| Alcohols/Alkoxides (R'-OH/R'-O⁻) | α-Alkoxy-α-methoxy Ester | Synthesis of acetals and ketals. |

| Amines (R'-NH₂) | α-Amino-α-methoxy Ester | Access to non-natural amino acid derivatives. |

| Thiols/Thiolates (R'-SH/R'-S⁻) | α-Thio-α-methoxy Ester | Formation of thioethers. |

α-Functionalization Reactions Beyond Substitution

Beyond simple substitution, the reactivity of the α-bromo-ester moiety can be harnessed for more complex molecular constructions. The Reformatsky reaction, mentioned previously, is a prime example as it results in both C-C bond formation and the introduction of a hydroxyl group, effectively achieving a higher degree of functionalization at the α-position. Furthermore, α-bromocarbonyl compounds can serve as precursors to tertiary alkyl radicals under photoredox or radical initiation conditions, opening pathways to reactions beyond the typical ionic mechanisms.

Mechanistic Studies of Catalyzed Transformations Involving this compound

While specific catalyzed transformations of this compound are not extensively documented, the general mechanisms for α-bromo esters are well-studied. These reactions can be influenced by Lewis acids, transition metals, and organocatalysts. For instance, Lewis acids can coordinate to the carbonyl oxygen, further enhancing the electrophilicity of the α-carbon and facilitating nucleophilic attack. Transition metals are crucial in reactions like cross-coupling and atom transfer radical polymerization (ATRP), where the carbon-bromine bond is homolytically or heterolytically cleaved.

The elucidation of reaction pathways for transformations involving this compound involves identifying key transient species.

Nucleophilic Substitution Intermediates: The reaction can proceed through different pathways depending on the substrate, nucleophile, and reaction conditions.

S_N2 Pathway: A concerted, one-step mechanism where the nucleophile attacks as the bromide ion departs. This pathway is common for less sterically hindered α-bromo esters.

S_N1 Pathway: A two-step mechanism involving the formation of a carbocation intermediate after the departure of the bromide, followed by attack of the nucleophile. The presence of the α-methoxy group in this compound is significant as the oxygen atom can stabilize an adjacent carbocation through resonance (formation of an oxonium ion). This stabilization may increase the likelihood of an S_N1 or S_N1-like pathway with a more dissociative transition state compared to other α-bromo esters.

Reformatsky Reaction Intermediate: The key intermediate is the organozinc enolate. Its structure has been studied and is known to exist as a dimer in the solid state. This intermediate is stable enough to be formed under neutral conditions, avoiding side reactions often encountered with more basic enolates.

Radical Intermediates: In radical reactions, the initial step would be the homolytic cleavage of the C-Br bond to generate an α-ester radical. This highly reactive species can then participate in a variety of transformations, such as addition to alkenes or hydrogen atom abstraction.

Applications of Methyl 2 Bromo 2 Methoxyacetate in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Molecular Architectures

The reactivity of methyl 2-bromo-2-methoxyacetate is defined by the presence of two key functional groups at the α-carbon: a bromine atom and a methoxy (B1213986) group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the compound an effective electrophile for introducing the methoxyacetate (B1198184) moiety into a target molecule.

This dual functionality is crucial for creating specific stereocenters and complex backbones found in bioactive compounds. For instance, related α-haloethers are recognized as valuable building blocks that can be readily converted into a variety of functional derivatives through nucleophilic substitution of the halogen. This principle underpins the utility of this compound in multi-step syntheses where precise control over chemical architecture is paramount. The compound serves as an intermediate in the synthesis of DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a natural compound found in certain crops that exhibits antifungal and antialgal properties, owing to its benzoxazinone (B8607429) structure. chemicalbook.com

Precursor in Medicinal Chemistry Research

The most significant application of this compound is as a precursor in the development of novel therapeutics, particularly in the cutting-edge field of antibody-drug conjugates.

A key and documented use of this compound is in the synthesis of intermediates for Silvestrol-based antibody-drug conjugates (ADCs). google.comgoogle.com Silvestrol is a potent natural product with antitumor properties that functions as a protein synthesis inhibitor. googleapis.com ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity. googleapis.com

In a patented synthetic route, this compound is used to construct a crucial part of the Silvestrol analog. google.comgoogle.com The synthesis involves reacting a diol intermediate with this compound in the presence of tetrabutylammonium (B224687) iodide. This reaction forms a key 1,4-dioxan-2-one (B42840) ring system, which is a core structural feature of the Silvestrol-linker intermediate. google.comgoogle.com This intermediate is then further elaborated and conjugated to an antibody, creating the final ADC. google.comgoogle.comnih.gov

The table below summarizes the key reaction for the formation of the Silvestrol intermediate.

| Reactants | Reagents | Product | Reference |

| Diol Intermediate | This compound, Tetrabutylammonium iodide | (3R,6S)-6-(2-(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one | google.comgoogle.com |

This application highlights the compound's role in facilitating the construction of complex drug-linker systems for next-generation cancer therapies.

Beyond the well-documented Silvestrol ADC application, the chemical properties of this compound make it a suitable precursor for other therapeutic agents. Its ability to act as an electrophilic building block is a desirable trait in medicinal chemistry for the synthesis of novel molecular scaffolds. While specific examples beyond Silvestrol are not detailed in the provided results, the general utility of related α-bromo esters in preparing pharmaceutical intermediates, such as for vitamins and drugs like coumarins, is well-established. wikipedia.org This positions this compound as a valuable, albeit specialized, tool for researchers exploring new drug candidates.

Intermediate in Agrochemical Synthesis

This compound plays a significant role as an intermediate in the synthesis of agrochemicals, particularly those with antifungal and antialgal properties. chemicalbook.com It is a precursor in the production of DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a naturally occurring hydroxamic acid. chemicalbook.com The benzoxazinone structural motif within DIMBOA is responsible for its defensive capabilities in certain crop plants. chemicalbook.com The use of this compound provides a synthetic route to this and other related compounds, enabling the development of effective crop protection agents.

Role in Specialty Chemical Production

Beyond its use in agrochemicals, this compound is a versatile reagent in the broader production of specialty and fine chemicals. It is considered a useful building block for creating more complex molecules through various synthetic transformations. mdpi.com Its applications extend to the synthesis of pharmaceutical intermediates and other fine chemicals. chemenu.com For instance, the compound can be used to synthesize novel vicinal haloethers, which themselves are valuable precursors for a range of functional derivatives, created via nucleophilic substitution of the halogen atom. mdpi.com This reactivity makes it a key component in multi-step syntheses of high-value chemical products.

Catalyst-Mediated Reactions Involving this compound

The reactivity of this compound is often harnessed and controlled through the use of catalysts. These mediated reactions enable chemists to achieve high levels of selectivity and efficiency in forming new chemical bonds.

Hafnium(IV) triflate (Hf(OTf)₄) has been identified as an exceptionally potent Lewis acid catalyst for the three-component Mannich reaction, which is used to synthesize β-amino carbonyl compounds. nih.govnih.gov These reactions, which combine an aldehyde, an amine, and a ketone, can be performed efficiently under solvent-free conditions with very low catalyst loading (0.1–0.5 mol%). nih.govnih.gov Studies have shown that Hf(OTf)₄ significantly promotes the keto-enol tautomerization, which accelerates the reaction rate. nih.govresearchgate.net While research highlights the catalyst's effectiveness with various aryl and alkyl ketones, its specific application using this compound as the ketone component is not extensively detailed in the literature. researchgate.netresearchgate.net However, the general efficacy of the catalyst is well-documented.

Table 1: Hf(OTf)₄-Catalyzed Mannich Reaction with Various Ketones

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref |

| 1 | Benzaldehyde | Aniline | Acetophenone | 0.5 | 4 | 93 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | Aniline | Acetophenone | 0.5 | 3 | 95 | researchgate.net |

| 3 | Benzaldehyde | 4-Methoxyaniline | Acetophenone | 0.5 | 5 | 92 | researchgate.net |

| 4 | Benzaldehyde | Aniline | Cyclohexanone | 2.0 | 12 | 94 | researchgate.net |

This table illustrates the general effectiveness of Hf(OTf)₄ in Mannich reactions with standard ketones as reported in the cited literature.

Various other Lewis and Brønsted acids are employed to catalyze reactions involving α-halo esters and related compounds. Lewis acids such as zinc chloride, titanium tetrachloride, and magnesium perchlorate (B79767) have been used to catalyze the synthesis of methyl alpha-bromo-2-chlorophenylacetate through transesterification. google.com In the context of Mannich reactions, a wide array of catalysts have been explored, including Brønsted acids like concentrated HCl and camphor (B46023) sulfonic acid, and other metal Lewis acids such as Yb(OPf)₃, ZrOCl₂·8H₂O, and BiCl₃. nih.govgoogle.com These catalysts facilitate the formation of key intermediates and final products under specific reaction conditions, although their direct application with this compound requires further investigation.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.comrhhz.net Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings utilize catalysts based on metals like palladium, nickel, or copper to link organic fragments. rhhz.netustc.edu.cn These methods are widely applied in the synthesis of pharmaceuticals and advanced materials. mdpi.com The general mechanism often involves the oxidative addition of the catalyst to an organohalide, followed by transmetalation and reductive elimination. rhhz.net As an α-bromo ester, this compound is a potential substrate for such coupling reactions, which would allow for the introduction of aryl, vinyl, or alkyl groups at the α-position. However, specific examples detailing its participation in named cross-coupling reactions are not prominently featured in current research literature.

Derivatization Strategies and Synthetic Transformations of Methyl 2 Bromo 2 Methoxyacetate

Functional Group Interconversions at the α-Carbon Position

The bromine atom at the α-position of methyl 2-bromo-2-methoxyacetate is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position. The presence of the adjacent methoxy (B1213986) and ester groups can influence the reaction mechanism, potentially stabilizing carbocation intermediates and favoring SN1-type pathways. nih.govfiveable.meyoutube.com

A significant functional group interconversion is the replacement of the bromine atom with fluorine. Nucleophilic fluorination of α-bromo esters can be achieved using reagents like a combination of silver fluoride (B91410) (AgF) and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) in a suitable solvent such as acetonitrile. nih.govnii.ac.jp This reaction proceeds via a nucleophilic substitution mechanism to yield the corresponding α-fluoro derivative. The reaction conditions can be optimized to achieve high yields, and the choice of solvent and fluorinating agent is critical for the success of the transformation. nih.gov

Another key interconversion involves the formation of a carbon-phosphorus bond. The reaction of this compound with a trivalent phosphorus compound, such as a trialkyl phosphite (B83602), proceeds via the Michaelis-Arbuzov reaction. This transformation effectively replaces the bromine atom with a phosphonate (B1237965) group, yielding a phosphorylated derivative.

The α-carbon can also participate in forming new carbon-oxygen bonds. The substitution of the bromide by an alcohol or a phenoxide is a common strategy. This reaction is typically carried out in the presence of a base to deprotonate the incoming nucleophile, facilitating its attack on the electrophilic α-carbon.

Table 1: Examples of Functional Group Interconversions at the α-Carbon

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | AgF, Et₃N·3HF | Methyl 2-fluoro-2-methoxyacetate | Nucleophilic Substitution (Fluorination) |

| This compound | Trialkyl phosphite | Methyl 2-dialkoxyphosphoryl-2-methoxyacetate | Michaelis-Arbuzov Reaction |

| This compound | Phenoxide | Methyl 2-methoxy-2-phenoxyacetate | Nucleophilic Substitution (Etherification) |

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester functionality of this compound can undergo several common transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-methoxyacetic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via a saponification mechanism. The resulting carboxylate can be subsequently protonated to yield the free acid. The rate of hydrolysis can be influenced by factors such as the concentration of the base and the reaction temperature. rsc.org The hydrolysis of related α-bromo esters has been studied, and these reactions can sometimes be employed in dynamic kinetic resolutions. rsc.org

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) and an acid catalyst would yield ethyl 2-bromo-2-methoxyacetate. This method is particularly useful when a different ester derivative is required for subsequent synthetic steps or to modify the physical properties of the molecule. Catalysts like dibutyltin(IV) oxide have been used for the transesterification of similar functionalized esters. researchgate.net

Amidation: The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating and may be catalyzed. The direct amidation of this compound with an amine would yield the corresponding 2-bromo-2-methoxyacetamide derivative. This transformation is crucial for introducing nitrogen-containing functionalities and building peptide-like structures.

Generation of Advanced Building Blocks from this compound

The reactivity of this compound makes it an excellent starting material for the synthesis of more complex and highly functionalized building blocks for various applications.

Synthesis of Phosphorylated Derivatives (e.g., methyl 2-dimethoxyphosphoryl-2-methoxyacetate)

Phosphorylated derivatives are valuable intermediates in medicinal chemistry and materials science. The synthesis of methyl 2-dimethoxyphosphoryl-2-methoxyacetate from this compound is a classic example of the Michaelis-Arbuzov reaction. In this reaction, the lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic α-carbon, displacing the bromide ion. The resulting intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the methyl groups on the phosphonium (B103445) ion, to yield the stable phosphonate product and methyl bromide as a byproduct.

Table 2: Synthesis of a Phosphorylated Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Trimethyl phosphite | Methyl 2-dimethoxyphosphoryl-2-methoxyacetate |

Preparation of Functionalized Ethers and Acetals (e.g., methyl 2-methoxy-2-(5-benzyloxy-2-nitrophenoxy)acetate)

The synthesis of complex ethers and acetals highlights the utility of this compound as an alkylating agent. The preparation of methyl 2-methoxy-2-(5-benzyloxy-2-nitrophenoxy)acetate involves the reaction of this compound with a substituted phenol (B47542), 5-benzyloxy-2-nitrophenol. This reaction is a nucleophilic substitution where the phenoxide, generated by treating the phenol with a base (e.g., cesium carbonate), acts as the nucleophile. The phenoxide displaces the bromide from the α-carbon of the ester to form a new carbon-oxygen bond, resulting in the desired functionalized ether. Such complex building blocks can be intermediates in the synthesis of pharmacologically active compounds.

Table 3: Synthesis of a Functionalized Ether

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | 5-Benzyloxy-2-nitrophenol | Cesium Carbonate | Methyl 2-methoxy-2-(5-benzyloxy-2-nitrophenoxy)acetate |

Analytical and Computational Methods in the Study of Methyl 2 Bromo 2 Methoxyacetate Chemistry

Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For methyl 2-bromo-2-methoxyacetate (C₄H₇BrO₃), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated molecular weight is approximately 182.99 g/mol (for ⁷⁹Br) and 184.99 g/mol (for ⁸¹Br).

Common fragmentation pathways for esters and halogenated compounds would likely be observed:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the carbon-bromine bond.

McLafferty rearrangement is not possible for this structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 183/185 | [C₄H₇BrO₃]⁺ (Molecular Ion) |

| 152/154 | [C₃H₄BrO₂]⁺ |

| 124/126 | [C₂H₂BrO]⁺ |

| 103 | [C₃H₃O₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the key functional groups that would give rise to distinct absorption bands include:

C=O Stretch : A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1740-1760 cm⁻¹.

C-O Stretch : Two distinct C-O stretching vibrations are anticipated: one for the ester C-O bond and another for the ether C-O bond, typically appearing in the 1000-1300 cm⁻¹ region.

C-H Stretch : Absorptions due to the C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ range.

C-Br Stretch : The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740 - 1760 | Strong |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| C-O (Ether) | Stretch | 1050 - 1150 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-Br | Stretch | 500 - 700 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Molecules containing π-electron systems and heteroatoms with non-bonding valence-shell electrons act as chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis region. msu.edulibretexts.org The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. msu.edu

For this compound, the chromophores include the carbonyl group (C=O) of the ester functionality and the non-bonding electrons on the oxygen and bromine atoms. These groups are expected to exhibit characteristic n→π* and σ→σ* transitions. vscht.cz However, simple, unconjugated chromophores like the ester group in this compound typically absorb at shorter wavelengths, often below the range of standard UV-Vis spectrophotometers (220–700 nm). libretexts.org The presence of the bromine atom and the additional methoxy group can influence the position and intensity of these absorption bands.

The utility of UV-Vis spectroscopy extends to the analysis of more complex molecules synthesized from this compound. For instance, if this compound is used to synthesize molecules with conjugated systems, such as those containing aromatic rings or multiple double bonds, the resulting products will exhibit significant UV-Vis absorbance at longer wavelengths. msu.eduresearchgate.net The extent of conjugation directly impacts the λmax (wavelength of maximum absorbance), with more extensive conjugated systems showing a bathochromic (red) shift to longer wavelengths. msu.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its reaction mixtures.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. youtube.com In the context of reactions involving this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product(s) over time. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting material as a reference, one can qualitatively assess the extent of the reaction. youtube.com The difference in polarity between the reactant (this compound) and the product will result in different retention factors (Rf values), allowing for their separation on the TLC plate. youtube.com

For example, in a substitution reaction where the bromine atom is replaced by another functional group, the polarity of the molecule will likely change, leading to a different Rf value for the product compared to the starting ester. This allows for a quick visual determination of whether the reaction is complete or if further reaction time or purification is necessary.

Column Chromatography for Purification and Isolation

Following a chemical reaction, column chromatography is a standard technique for the purification and isolation of the desired product from unreacted starting materials, byproducts, and other impurities. mdpi.com The principle of separation is similar to TLC, based on the differential adsorption of compounds onto a stationary phase (commonly silica (B1680970) gel) and their elution with a mobile phase (a solvent or a mixture of solvents). mdpi.com

In the purification of compounds derived from this compound, the choice of the solvent system (mobile phase) is crucial for achieving good separation. A common strategy involves starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity. For instance, a mixture of ethyl acetate (B1210297) and petroleum ether is often used as the eluent for the purification of related bromo- and methoxy-containing compounds. mdpi.com The fractions collected from the column can be analyzed by TLC to identify those containing the pure product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the separation, identification, and quantification of volatile and non-volatile compounds, respectively. slideshare.netnih.gov These methods offer high resolution and sensitivity, making them suitable for the quantitative analysis of this compound and its derivatives. nih.gov

In GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. lut.fi A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used for detection and quantification. nih.gov For HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. chromatographyonline.com Separation is based on the compound's affinity for the stationary and mobile phases. nih.gov A UV detector is commonly used for compounds containing chromophores. nih.gov

The choice between GC and HPLC depends on the volatility and thermal stability of the analyte. Given that this compound is a relatively small and likely volatile molecule, GC would be a suitable technique for its quantitative analysis. HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures. nih.gov For both techniques, a calibration curve is typically constructed using standards of known concentration to accurately quantify the amount of the compound in a sample. slideshare.net

Computational Chemistry Approaches for Reactivity and Structure

Computational chemistry provides valuable insights into the electronic structure, reactivity, and energetic properties of molecules, complementing experimental findings.

Quantum Mechanical Calculations for Electronic Structure and Reaction Energetics

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the molecular properties of this compound. researchgate.net These calculations can predict its optimized geometry, bond lengths, and bond angles. researchgate.net Furthermore, they can provide information about the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the wavelength of light a molecule absorbs in its UV-Vis spectrum. researchgate.net By calculating these properties, researchers can gain a deeper understanding of the molecule's stability and its propensity to participate in chemical reactions. For instance, the calculated electrostatic potential surface can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the conformational landscape of molecules. For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, MD simulations can provide invaluable insights into the preferred three-dimensional arrangements of its atoms and the dynamic transitions between different conformations.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D structure of the molecule is generated. This structure is then placed in a simulation box, often filled with a solvent, such as water, to mimic solution-phase behavior. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The simulation then proceeds by integrating Newton's laws of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of this trajectory allows for the exploration of the molecule's conformational space. Key dihedral angles, such as the O=C-Cα-Br and O=C-Cα-OCH3 angles, can be monitored to identify the most populated conformational states. The relative energies of these conformers can be calculated to determine their stability. By constructing a potential energy surface, researchers can visualize the energy barriers between different conformations and understand the dynamics of conformational change. For instance, such an analysis could reveal whether certain rotational isomers (rotamers) are more favored due to steric or electronic effects.

While specific data for this compound is not present in the surveyed literature, the following table illustrates the type of data that would be generated from a conformational analysis using molecular dynamics simulations.

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| O=C-Cα-Br | -60 to -90 | Data not available |

| C-O-Cα-Br | 150 to 180 | Data not available |

| O=C-Cα-OCH3 | 60 to 90 | Data not available |

| C-O-Cα-OCH3 | -150 to -180 | Data not available |

| This table is illustrative and does not contain real data due to the absence of specific studies on this compound. |

Theoretical Predictions of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively elucidated using quantum mechanical calculations, particularly Density Functional Theory (DFT). For this compound, DFT can be employed to predict various electronic properties that govern its reactivity in chemical transformations.

One of the primary applications of DFT in this context is the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals can reveal the most likely sites for nucleophilic or electrophilic attack. For example, in a substitution reaction, the LUMO distribution on the C-Br bond would be of significant interest.

Furthermore, DFT calculations can be used to model the transition states of reactions involving this compound. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction can be determined. This allows for the prediction of reaction rates and the comparison of different reaction pathways. For instance, one could computationally investigate whether a reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates.

Other reactivity descriptors that can be calculated using DFT include atomic charges, electrostatic potential maps, and Fukui functions. These descriptors provide a detailed picture of the electron distribution within the molecule and can pinpoint the atoms most susceptible to chemical attack.

The following table exemplifies the kind of data that would be generated from a DFT study to predict the structure-reactivity relationship of this compound.

| Reactivity Descriptor | Calculated Value | Interpretation |

| HOMO Energy | Data not available | Indicates nucleophilic character |

| LUMO Energy | Data not available | Indicates electrophilic character |

| Mulliken Charge on Cα | Data not available | Predicts susceptibility to nucleophilic attack |

| C-Br Bond Dissociation Energy | Data not available | Relates to the ease of bromide leaving group departure |

| This table is illustrative and does not contain real data due to the absence of specific studies on this compound. |

Future Perspectives and Emerging Research Avenues for Methyl 2 Bromo 2 Methoxyacetate Chemistry

Development of Sustainable and Green Synthesis Strategies for its Production and Utilization

The future production and use of methyl 2-bromo-2-methoxyacetate are increasingly being viewed through the lens of green chemistry, focusing on minimizing environmental impact and enhancing safety and efficiency.

Conventional synthesis often involves radical bromination of methyl methoxyacetate (B1198184) using reagents like N-bromosuccinimide (NBS) with a radical initiator. cmu.edu While effective, these methods can involve hazardous materials and chlorinated solvents. A key research direction is the development of greener alternatives. One-pot strategies that avoid the direct use of toxic liquid bromine are being explored for related compounds, for instance, by using NBS to achieve oxidation and subsequent α-bromination in a single process. nih.gov Another approach involves replacing hazardous reagents and solvents altogether. The use of solid, more manageable brominating agents like pyridinium (B92312) tribromide in greener solvents such as ethanol (B145695) represents a significant improvement over traditional methods that use liquid bromine and chlorinated solvents. researchgate.net

Furthermore, the principles of continuous flow chemistry are being applied to the synthesis of related α-halo ketones. acs.org This technology offers significant advantages, including enhanced safety by handling hazardous intermediates like diazomethane (B1218177) in situ, improved heat and mass transfer, and the potential for process automation and scalability. acs.org Adopting flow chemistry for the production of this compound could lead to safer, more consistent, and higher-yielding manufacturing processes.

Biocatalysis presents another frontier for the green synthesis of related chiral molecules. Recently, engineered enzymes have been used for the enantioselective intermolecular amination of the α-C-H bonds in carboxylic esters, representing a direct and sustainable route to valuable α-amino esters. nih.govnih.gov Exploring biocatalytic or chemocatalytic C-H activation and halogenation could provide a highly selective and environmentally benign route to this compound and its derivatives.

Table 1: Comparison of Synthesis Strategies

| Strategy | Conventional Method | Emerging Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Reagents | Liquid Br₂ or NBS/AIBN | Pyridinium tribromide; In-situ generation of bromine | Reduced toxicity, safer handling (solid vs. liquid), fewer hazardous byproducts. researchgate.net |

| Solvents | Carbon tetrachloride (CCl₄) | Ethanol, water, or solvent-free conditions | Reduced environmental impact, lower toxicity. researchgate.net |

| Process | Batch processing | Continuous flow synthesis | Enhanced safety, better process control, improved scalability, reduced waste. acs.org |

| Catalysis | Stoichiometric reagents | Biocatalysis, Photoredox catalysis | High selectivity, mild reaction conditions, reduced waste, potential for enantioselectivity. nih.gov |

Expanded Applications in Stereocontrolled Synthesis and Asymmetric Catalysis

The chiral center in α-halo esters makes them valuable precursors in stereocontrolled synthesis. Future research will likely focus on leveraging the unique functionality of this compound to build complex, stereodefined molecules.

A significant area of expansion is in asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other. While direct asymmetric reactions on the C-Br center of this compound are still an emerging field, related compounds are already being used in powerful stereoselective transformations. For example, α-ketoesters are substrates in highly enantioselective transfer hydrogenations catalyzed by chiral copper(II)-bisoxazoline complexes, which mimic alcohol dehydrogenase enzymes to produce α-hydroxy esters with excellent enantioselectivity. nih.gov This points to the potential for developing catalytic systems that can act on the electrophilic carbon of this compound or its derivatives in a stereocontrolled manner.

The development of biocatalysts for C-H functionalization also opens doors for creating chiral centers. Engineered enzymes have been shown to catalyze enantioselective C-H amination of esters to produce non-canonical amino acids. nih.govnih.gov Similar enzymatic approaches could be envisioned for the stereoselective halogenation or subsequent modification of this compound.

Furthermore, classic reactions like the Darzens reaction, which forms α,β-epoxy esters from α-haloesters and carbonyl compounds, are being re-examined with a focus on stereocontrol. wikipedia.org The development of new chiral bases or phase-transfer catalysts could enable highly diastereoselective and enantioselective Darzens reactions using this compound, providing access to complex chiral building blocks.

Integration into Automated Synthesis Platforms and High-Throughput Screening Methodologies

The convergence of robotics, software, and chemistry has led to automated synthesis and high-throughput screening (HTS) platforms that can dramatically accelerate drug discovery and materials science research. This compound, as a versatile and reactive building block, is an ideal candidate for integration into these workflows.

HTS platforms enable thousands of reactions to be run in parallel on a nanomole or micromole scale, allowing for rapid optimization of reaction conditions or the creation of large compound libraries. acs.orgnih.gov The reactivity of the α-bromo group in this compound allows it to participate in a wide array of reactions, such as nucleophilic substitutions and cross-couplings. By combining it with diverse sets of nucleophiles, organometallic reagents, or other building blocks in an automated fashion, vast libraries of novel compounds can be generated.

These libraries can then be screened "direct-to-biology," where unpurified reaction mixtures are directly tested in biological assays to identify hits. wikipedia.org This approach significantly shortens the design-make-test-analyze cycle in drug discovery. The ability to rapidly synthesize and screen derivatives of a core scaffold derived from this compound could quickly identify promising lead compounds for therapeutic development. Furthermore, HTS can be used to discover entirely new reactions or optimal catalysts for transformations involving this substrate. nih.gov

Exploration of Novel Applications in Materials Science and Polymer Design

While traditionally used in small-molecule synthesis, the functional groups of this compound offer significant potential in materials science and polymer chemistry—a key emerging research avenue.

A major area of opportunity is in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for creating well-defined polymers with controlled molecular weight, architecture, and low dispersity. The process relies on an initiator containing a transferable halogen atom, typically a bromine or chlorine. Alpha-bromo esters, such as ethyl 2-bromopropionate, are among the most common and efficient initiators used in ATRP for polymerizing monomers like methyl methacrylate. cmu.eduresearcher.life this compound is structurally well-suited to act as an ATRP initiator, with the added methoxy (B1213986) group potentially influencing the initiation kinetics or the properties of the resulting polymer chain end.

Beyond initiation, the compound could be used to functionalize existing polymers or surfaces. For instance, polymers with hydroxyl groups could be esterified with a derivative of this compound, introducing α-bromo ester functionalities along the polymer backbone. These new functionalities could then serve as grafting points for attaching other polymer chains via ATRP, leading to complex architectures like brush or graft copolymers. This approach has been explored for the surface functionalization of poly(α-hydroxy ester) polymers. shareok.org

There is also potential in creating novel functional monomers. After replacing the bromine atom with a polymerizable group (like a vinyl or acryloyl moiety), the resulting molecule could be polymerized to create polymers with pendant methoxyacetate groups, which could be used to chelate ions or be further modified.

Development of New Catalytic Systems for Enabling Complex Transformations Involving this compound

The development of novel catalytic systems is revolutionizing organic synthesis, enabling reactions that were previously difficult or impossible. This compound and related α-halo esters are prime substrates for these emerging technologies, allowing for their use in complex, value-adding transformations.

One major area is transition-metal-catalyzed cross-coupling. While traditional couplings often use aryl or vinyl halides, modern catalysis is expanding the scope to include alkyl halides.

Nickel Catalysis: Nickel catalysts have shown remarkable versatility. They can catalyze the coupling of α-bromo ketones with arylboronic acids acs.org and enable the decarbonylative cross-coupling of esters with organoboron compounds. nih.gov This opens the possibility of using this compound not just as an electrophile at the C-Br bond but also in reactions that activate the ester group itself.

Ruthenium Catalysis: Ruthenium complexes have been developed for the meta-selective C-H alkylation of arenes using α-halo carbonyls as coupling partners. rsc.org More recently, this has been extended to the use of α-bromoboronates, allowing for the installation of versatile functional groups at the meta position of complex molecules under very mild conditions. acs.org

Platinum Catalysis: Platinum catalysts can facilitate the direct C-H acylation of 2-aryloxypyridines with related α-keto esters, providing an oxidant-free method to introduce valuable functional groups. acs.org

Photoredox catalysis represents another transformative approach. Using light to drive reactions, photoredox catalysts can generate radical intermediates from α-halo esters under exceptionally mild conditions. These radicals can then participate in a wide range of C-C and C-heteroatom bond-forming reactions that are complementary to traditional two-electron pathways.

Table 2: Examples of Modern Catalytic Systems for α-Halo Ester Transformations

| Catalytic System | Metal/Catalyst | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Nickel(II)/Ligand | Cross-coupling with boronic acids | Formation of α-aryl-α-methoxyacetates. acs.org |

| Ruthenium-Catalyzed C-H Activation | Ruthenium(II) | Remote C-H alkylation | Use as an alkylating agent for the meta-functionalization of arenes. rsc.org |

| Titanium-Catalyzed Coupling | Titanocene | Reformatsky-type reaction | Coupling with aldehydes to form β-hydroxy esters. nih.gov |

| Photoredox Catalysis | Hantzsch Esters / Light | Single-electron reduction | Generation of α-ester radicals for addition to alkenes or arenes. researchgate.net |

| Platinum-Catalyzed C-H Acylation | Platinum(II) | Direct C-H functionalization | Use as a building block in the synthesis of complex heterocyclic systems. acs.org |

The exploration of these and other dual catalytic systems, which combine multiple catalytic cycles to achieve novel reactivity, will undoubtedly expand the synthetic utility of this compound far beyond its current applications.

Q & A

What synthetic methodologies are commonly employed to prepare Methyl 2-bromo-2-methoxyacetate, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via sequential esterification and bromination. Key steps include:

- Esterification: Reaction of methoxyacetic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl methoxyacetate.

- Bromination: Electrophilic substitution using brominating agents (e.g., N-bromosuccinimide or Br₂ in CCl₄) under controlled temperatures (0–25°C).

Critical reaction parameters:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Lewis acids (e.g., FeCl₃) | Enhances regioselectivity |

| Solvent | Aprotic (e.g., THF, DCM) | Reduces hydrolysis by-products |

| Temperature | 0–5°C during bromination | Minimizes di-bromination |

Yield optimization requires precise stoichiometric control of brominating agents and inert atmospheres to prevent oxidation .

How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

- FTIR Spectroscopy:

- ¹H NMR:

- Methoxy protons as a singlet at δ 3.3–3.5 ppm.

- Methyl ester protons at δ 3.7–3.9 ppm.

- Adjacent Br and OCH₃ groups split neighboring protons into distinct doublets (δ 4.5–5.0 ppm) .

- X-ray Crystallography: Resolves bond angles (e.g., Br-C-O ≈ 120°) and crystal packing, critical for confirming regiochemistry .

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy model, predict electron density distributions and reactive sites:

- Electrophilicity: The bromine atom exhibits high electrophilicity (localized LUMO), favoring SN2 mechanisms.

- Solvent Effects: Polar aprotic solvents stabilize transition states, lowering activation energy .

- Kinetic Studies: Computational models simulate reaction pathways, identifying rate-limiting steps (e.g., bromide leaving group departure) .

How do researchers resolve discrepancies in reported reaction yields for this compound?

Answer: Contradictions often arise from:

- Purity of Reagents: Trace moisture degrades brominating agents, reducing yield. Use molecular sieves or anhydrous conditions .

- Catalyst Loading: Excess FeCl₃ promotes side reactions; optimize to 5–10 mol%.

- Analytical Methods: Validate yields via HPLC or GC-MS to account for volatile by-products .

What safety protocols are critical when handling this compound?

Answer:

- PPE: Chemical-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (vapors irritate respiratory systems).

- Storage: Inert atmosphere, away from light and moisture to prevent decomposition .

How is this compound utilized as a building block in complex organic syntheses?

Answer:

- Peptide Coupling: Activates carboxyl groups via bromine-mediated intermediates.

- Heterocycle Synthesis: Participates in Heck or Suzuki couplings to form aryl-ester hybrids .

- Pharmaceutical Intermediates: Used in antiviral or anticancer agent synthesis (e.g., brominated analogs inhibit enzyme activity) .

What advanced techniques characterize its solid-state structure?

Answer:

- Single-Crystal X-ray Diffraction: Confirms monoclinic (P21/c) crystal systems with unit cell parameters:

- a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° .

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >200°C).

How do solvent polarity and proticity affect its reactivity?

Answer:

- Polar Aprotic Solvents (DMSO, DMF): Stabilize carbocation intermediates, favoring SN1 pathways.

- Nonpolar Solvents (Hexane): Reduce solubility, slowing reaction kinetics.

- Protic Solvents (MeOH): Risk ester hydrolysis; avoid unless intentional .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.